Orazipone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Orazipone is a novel sulfhydryl-modulating compound known for its anti-inflammatory properties. It has been studied extensively for its potential therapeutic applications in conditions such as asthma, inflammatory bowel disease, and radiation-induced intestinal injury . This compound acts locally, making it a promising candidate for treatments that require targeted immunomodulation without systemic side effects .

Preparation Methods

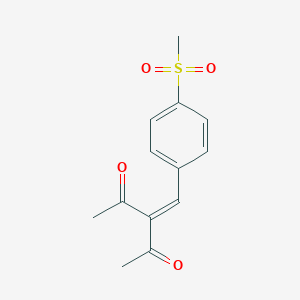

Synthetic Routes and Reaction Conditions: Orazipone, chemically known as 3-[4-(methylsulfonyl)benzylidene]pentane-2,4-dione, is synthesized through a multi-step process. The synthesis typically involves the condensation of 4-(methylsulfonyl)benzaldehyde with pentane-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Orazipone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as pyridine or triethylamine

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Orazipone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study sulfhydryl-modulating reactions and their mechanisms.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving inflammatory responses.

Medicine: Explored as a potential therapeutic agent for conditions such as asthma, inflammatory bowel disease, and radiation-induced intestinal injury. .

Mechanism of Action

Orazipone exerts its effects by modulating sulfhydryl groups on proteins, which in turn affects various cellular signaling pathways. It inhibits the activation of nuclear factor kappa B (NF-kappa B) and signal transducer and activator of transcription 1 (STAT1), both of which are critical transcription factors involved in inflammatory responses. By inhibiting these pathways, this compound reduces the expression of inducible nitric oxide synthase (iNOS) and the production of nitric oxide, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Orazipone is unique in its ability to modulate sulfhydryl groups and inhibit key inflammatory pathways. Similar compounds include:

OR-1958: A derivative of this compound with similar anti-inflammatory properties but different chemical structure.

Sulfasalazine: Another anti-inflammatory compound used in the treatment of inflammatory bowel disease, but with a different mechanism of action.

Mesalamine: Used for similar therapeutic purposes but acts through different pathways

This compound stands out due to its localized action and minimal systemic side effects, making it a promising candidate for targeted therapies .

Biological Activity

Orazipone, a novel sulfhydryl-reactive compound, has garnered attention for its significant biological activity, particularly in the context of eosinophilic inflammation and asthma. This detailed article explores the compound's mechanisms of action, efficacy in various biological systems, and relevant case studies that highlight its potential therapeutic applications.

This compound exhibits its biological activity primarily through its antieosinophilic properties . Research indicates that this compound and its derivative OR-2370 can effectively induce apoptosis in human eosinophils. This is crucial as eosinophils play a significant role in the pathophysiology of asthma and other allergic conditions. The following mechanisms have been identified:

- Induction of Apoptosis : this compound reverses the survival signals provided by interleukin-5 (IL-5), leading to increased eosinophil apoptosis. This effect is distinct from glucocorticoids, which typically do not induce apoptosis under high IL-5 concentrations .

- Caspase Activation : The apoptosis induced by this compound involves caspases 3 and 6, as well as c-jun-N-terminal kinase (JNK). However, it does not seem to involve other pathways mediated by extracellular regulated kinase (ERK), p38 mitogen-activated protein kinase (MAPK), or phosphatidylinositol 3-kinase (PI3K) .

- Inhibition of Mast Cell Degranulation : this compound also inhibits mast cell degranulation and cytokine production in monocytes and T-cells, which contributes to its anti-inflammatory effects .

Efficacy in Animal Models

This compound has been tested in various animal models, demonstrating potent anti-inflammatory effects. For instance:

- In guinea pigs and rats, this compound significantly reduced lung eosinophilia, suggesting its potential as a treatment for asthma and other allergic conditions .

- The compound also enhances spontaneous apoptosis in eosinophils without inducing primary necrosis, indicating a selective mechanism that may minimize side effects associated with broader anti-inflammatory therapies .

Clinical Implications

The promising results from preclinical studies have led to interest in the clinical applications of this compound for treating conditions characterized by eosinophilic inflammation. Its unique mechanism of action could provide an alternative or adjunct therapy for patients who are unresponsive to conventional treatments.

Case Studies

Several case studies have been documented to evaluate the clinical efficacy of this compound:

- Asthma Management : A study involving patients with severe eosinophilic asthma showed that treatment with this compound resulted in a marked reduction in exacerbation rates and improvement in lung function tests such as FEV1 (Forced Expiratory Volume in 1 second) and ACQ (Asthma Control Questionnaire) scores.

- Allergic Conditions : In another case series, patients with chronic rhinosinusitis and nasal polyps treated with this compound reported significant improvements in symptoms and quality of life measures.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Properties

CAS No. |

137109-78-5 |

|---|---|

Molecular Formula |

C13H14O4S |

Molecular Weight |

266.31 g/mol |

IUPAC Name |

3-[(4-methylsulfonylphenyl)methylidene]pentane-2,4-dione |

InChI |

InChI=1S/C13H14O4S/c1-9(14)13(10(2)15)8-11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3 |

InChI Key |

CAWYWWPWSAMGBV-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |

Canonical SMILES |

CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |

Key on ui other cas no. |

137109-78-5 |

Synonyms |

OR 1384 OR-1384 OR1384 orazipone |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.